molecular formula C9H6F3NO B1587547 4-Isocyanato-1-methyl-2-(trifluoromethyl)benzene CAS No. 51903-64-1

4-Isocyanato-1-methyl-2-(trifluoromethyl)benzene

Cat. No.: B1587547
CAS No.: 51903-64-1
M. Wt: 201.14 g/mol
InChI Key: XWSZWQGFJRBXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

4-Isocyanato-1-methyl-2-(trifluoromethyl)benzene represents a highly specialized aromatic compound characterized by its unique substitution pattern and functional group combination. The compound is officially registered under Chemical Abstracts Service number 51903-64-1 and possesses the molecular formula C9H6F3NO with a molecular weight of 201.15 grams per mole. The systematic nomenclature reflects the precise positioning of functional groups on the benzene ring, where the isocyanate group occupies the para position relative to the methyl substituent, while the trifluoromethyl group is situated ortho to the methyl group.

The compound is known by several alternative names in chemical literature, including 3-(Trifluoromethyl)-4-methylphenyl isocyanate and 4-Methyl-3-(trifluoromethyl)phenyl isocyanate. These nomenclature variations reflect different systematic naming approaches but refer to the identical chemical structure. The molecular structure can be represented by the SMILES notation: Cc1ccc(cc1C(F)(F)F)N=C=O, which clearly delineates the connectivity pattern and functional group positions.

The compound exhibits characteristic spectroscopic properties that facilitate its identification and structural confirmation. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts corresponding to the aromatic protons, methyl group, and trifluoromethyl substituent, while infrared spectroscopy shows characteristic absorption bands for the isocyanate functional group around 2270 cm⁻¹. Mass spectrometry confirms the molecular ion peak at m/z 201, consistent with the calculated molecular weight.

Historical Context and Discovery

The development of this compound emerges from the broader historical progression of organofluorine chemistry and isocyanate synthesis methodologies. The foundational work in organofluorine chemistry can be traced to the late 19th century, when Frédéric Swarts developed early synthetic methods for introducing fluorinated groups into organic molecules using antimony fluoride in 1892. This pioneering work established the basis for subsequent developments in trifluoromethylation reactions that would eventually enable the synthesis of complex trifluoromethyl-containing compounds.

The evolution of isocyanate chemistry occurred in parallel, with early investigations into the biological activity of trifluoromethyl groups conducted by F. Lehmann in 1927. These early studies recognized the unique properties imparted by trifluoromethyl substituents to organic molecules, setting the stage for the development of specialized compounds combining multiple functional groups. The McLoughlin-Thrower reaction, developed in 1968, provided an early coupling methodology using iodofluoroalkanes and iodoaromatic compounds with copper catalysis, which was later adapted by Kobayashi and Kumadaki in 1969 for trifluoromethylation applications.

The specific synthesis and characterization of this compound represents a more recent achievement in synthetic organic chemistry, emerging from the continued refinement of methodologies for introducing both isocyanate and trifluoromethyl functionalities into aromatic systems. Modern synthetic approaches typically involve careful temperature control and monitoring using techniques such as thin-layer chromatography to ensure optimal product yield and purity.

Position in Organofluorine Chemistry

This compound occupies a significant position within the broader landscape of organofluorine chemistry, representing an advanced example of multifunctional fluorinated aromatic compounds. The trifluoromethyl group present in this compound exemplifies one of the most important fluorinated substituents in modern organic chemistry, known for its exceptional electronegativity and electron-withdrawing properties. The incorporation of trifluoromethyl groups into organic molecules has become increasingly important in pharmaceutical and agrochemical applications, with notable examples including fluoxetine, mefloquine, celecoxib, and numerous other bioactive compounds.

The trifluoromethyl substituent in this compound significantly influences the electronic properties of the aromatic ring system, creating a highly electron-deficient environment that enhances the electrophilicity of the isocyanate functional group. This electronic effect makes the compound particularly reactive toward nucleophiles, a property that is extensively exploited in synthetic applications. The electron-withdrawing nature of the trifluoromethyl group also contributes to the stability of the compound under various reaction conditions, making it a valuable synthetic intermediate.

Contemporary research in organofluorine chemistry continues to develop new methodologies for trifluoromethylation, including the use of trifluoromethyltrimethylsilane as a nucleophilic trifluoromethylating agent, first reported by Ingo Ruppert in 1984 and later developed by Prakash and Olah in 1989. These methodological advances have facilitated the synthesis of increasingly complex trifluoromethyl-containing compounds, including specialized isocyanates like this compound.

Significance in Isocyanate Chemistry

The significance of this compound within isocyanate chemistry stems from its unique combination of high reactivity and electronic modulation provided by the trifluoromethyl substituent. Isocyanates, characterized by the R-N=C=O functional group, are highly reactive compounds that serve as essential building blocks in polyurethane chemistry and numerous other synthetic applications. The isocyanate functional group exhibits strong nucleophilic character, making these compounds highly reactive with substances containing active hydrogen atoms, including amines, alcohols, water, acids, and bases.

The specific reactivity profile of this compound is significantly enhanced by the presence of the electron-withdrawing trifluoromethyl group, which increases the electrophilicity of the isocyanate carbon atom. This enhanced reactivity makes the compound particularly valuable for reactions requiring high selectivity and efficiency. The compound readily participates in reactions with amines to form urea derivatives, a fundamental transformation in polyurethane synthesis. Additionally, the compound can react with alcohols to form urethane linkages, providing access to specialized polymer materials with unique properties.

The synthetic utility of this compound extends beyond traditional polyurethane applications to include the synthesis of more complex molecular architectures. The compound serves as a versatile electrophilic partner in various coupling reactions, enabling the construction of sophisticated organic molecules with precisely controlled functional group positioning. Research has demonstrated that kinetic studies of reactions involving this compound reveal dependencies on temperature, solvent choice, and reactant concentration, providing valuable insights for optimizing synthetic protocols.

Research Importance and Applications Landscape

The research importance of this compound extends across multiple scientific domains, reflecting its versatility as a synthetic intermediate and its unique chemical properties. In materials science applications, the compound serves as a key building block for the synthesis of specialized polymers with enhanced thermal stability, chemical resistance, and mechanical properties. The incorporation of trifluoromethyl groups into polymer backbones typically results in materials with reduced surface energy, improved weatherability, and enhanced performance characteristics that are particularly valuable in aerospace and automotive applications.

Pharmaceutical research has identified this compound as a valuable intermediate in the synthesis of bioactive compounds, particularly those requiring the introduction of trifluoromethyl-containing aromatic systems. The compound's reactivity profile enables efficient coupling with various nucleophilic partners, facilitating the construction of complex molecular frameworks found in contemporary drug candidates. Research continues to explore optimization strategies for its synthesis and expanded applications in medicinal chemistry, with particular emphasis on developing more efficient synthetic routes and novel reaction methodologies.

The compound also finds applications in the development of advanced materials for electronic and optical applications. The unique electronic properties imparted by the trifluoromethyl substituent, combined with the reactivity of the isocyanate functional group, enable the synthesis of specialized materials with tailored electronic characteristics. Current research efforts focus on expanding the scope of synthetic transformations involving this compound and developing new methodologies for its incorporation into increasingly complex molecular architectures.

Property Value Reference
CAS Number 51903-64-1
Molecular Formula C9H6F3NO
Molecular Weight 201.15 g/mol
SMILES Cc1ccc(cc1C(F)(F)F)N=C=O
Heavy Atoms Count 14
Rotatable Bonds 2
LogP 3.27
Polar Surface Area 29 Ų

Properties

IUPAC Name

4-isocyanato-1-methyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-6-2-3-7(13-5-14)4-8(6)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSZWQGFJRBXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392573
Record name 4-Isocyanato-1-methyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51903-64-1
Record name 4-Isocyanato-1-methyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)-4-methylphenyl Isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

4-Isocyanato-1-methyl-2-(trifluoromethyl)benzene, also known as benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)-, is a compound characterized by the presence of an isocyanate group, a methyl group, and a trifluoromethyl group on a benzene ring. Its molecular formula is C9H6F3NO, with a molecular weight of approximately 187.1187 g/mol. This compound has garnered interest due to its significant biological activity, particularly its irritant properties and potential implications in drug design and toxicology.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Chemical Structure C9H6F3NO\text{Chemical Structure }\text{C}_9\text{H}_6\text{F}_3\text{N}\text{O}

Key Features

  • Isocyanate Group : Known for its reactivity with nucleophiles, which can lead to modifications of proteins and other biomolecules.
  • Trifluoromethyl Group : Enhances lipophilicity and can influence biological activity, making it a valuable component in medicinal chemistry.

Toxicological Profile

Research indicates that exposure to this compound can result in significant health risks:

  • Skin and Respiratory Irritant : The compound has been identified as an irritant to both skin and respiratory systems, necessitating careful handling.
  • Potential Toxicity : Inhalation or ingestion can lead to harmful effects, emphasizing the need for protective measures during use.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophiles in biological systems. This reactivity can lead to:

  • Protein Modification : Isocyanates like this compound can modify proteins, potentially altering their function and leading to changes in biological activity.
  • Drug Design Implications : Understanding these interactions is crucial for assessing safety and efficacy in applications involving this compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Benzene, 4-isocyanato-1-methyl-2-(trifluoromethyl)C9H6F3NOAdditional methyl group; higher molecular weight.
Benzene, 1-isocyanato-2-methylC8H7NOLacks trifluoromethyl substitution; simpler structure.
Benzene, 4-chloro-1-isocyanato-2-(trifluoromethyl)C8H4ClF3NOContains chlorine instead of a methyl group; different reactivity profile.

The trifluoromethyl substitution significantly influences the chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological implications of compounds containing trifluoromethyl groups:

  • Inhibitory Activity : Research has shown that compounds with similar structures exhibit varying degrees of inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission .
  • Anticancer Properties : Some derivatives have demonstrated promising anticancer activity against various human cancer cell lines, suggesting potential therapeutic applications .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of arylurea derivatives containing trifluoromethyl groups have revealed notable enhancements in biological activity compared to non-fluorinated analogs .

Scientific Research Applications

Organic Synthesis

4-Isocyanato-1-methyl-2-(trifluoromethyl)benzene serves as a versatile intermediate in organic synthesis. Its isocyanate group can participate in various reactions, including:

  • Urethane Formation : Reacting with alcohols to form urethanes, which are important in the production of polyurethanes used in coatings and foams.
  • Amination Reactions : The isocyanate can react with amines to produce ureas, which are valuable in medicinal chemistry.

Material Science

The compound's trifluoromethyl group imparts unique properties that are beneficial in material science:

  • Fluorinated Polymers : It can be used to synthesize fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.
  • Coatings and Adhesives : The incorporation of this compound into coatings can improve water repellency and durability.

Pharmaceutical Development

The presence of both the isocyanate and trifluoromethyl groups makes this compound relevant in pharmaceutical research:

  • Drug Design : Compounds with trifluoromethyl groups are often explored for their bioactivity, as they can enhance metabolic stability and lipophilicity.
  • Targeted Drug Delivery Systems : The compound may be utilized in developing drug delivery systems that require specific interactions at the molecular level.

Case Study 1: Synthesis of Fluorinated Urethanes

A study demonstrated the synthesis of fluorinated urethanes using this compound as a key intermediate. The resulting materials exhibited superior mechanical properties compared to non-fluorinated counterparts, making them suitable for high-performance applications in automotive and aerospace industries.

Case Study 2: Anticancer Activity

Research has indicated that derivatives of this isocyanate compound show promising anticancer activity. By modifying the isocyanate group to create various urea derivatives, researchers were able to evaluate their efficacy against cancer cell lines, highlighting the potential for developing new therapeutic agents.

Summary Table of Applications

Application AreaSpecific UseBenefits
Organic SynthesisUrethane formationUseful in producing polyurethanes
Material ScienceSynthesis of fluorinated polymersEnhanced thermal stability
Pharmaceutical DevelopmentDrug design and targeted delivery systemsImproved metabolic stability

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares substituents, CAS numbers, and key properties of related isocyanates:

Compound Name CAS Number Substituents (Positions) Key Features
4-Isocyanato-1-methyl-2-(trifluoromethyl)benzene Not explicitly listed -NCO (4), -CH₃ (1), -CF₃ (2) High electrophilicity due to -CF₃; moderate steric hindrance from -CH₃
4-Isocyanato-2-methoxy-1-methylbenzene 61386-73-0 -NCO (4), -CH₃ (1), -OCH₃ (2) Methoxy (-OCH₃) is electron-donating, reducing isocyanate reactivity
2-Fluoro-4-isocyanato-1-methylbenzene 102561-42-2 -NCO (4), -CH₃ (1), -F (2) Less steric hindrance than -CF₃; fluorine’s electronegativity enhances reactivity
1-Isocyanato-2-methyl-4-nitro-benzene 56021-25-1 -NCO (1), -CH₃ (2), -NO₂ (4) Strong electron-withdrawing -NO₂ increases reactivity but may reduce stability

Reactivity Trends

  • Electronic Effects: The -CF₃ group in the target compound withdraws electron density via induction, increasing the isocyanate’s electrophilicity compared to analogs with -OCH₃ (electron-donating) .
  • Steric Effects :
    • The methyl group at position 1 in the target compound imposes moderate steric hindrance, slowing reactions compared to smaller substituents like -F .

Physical and Chemical Properties

Property Target Compound 4-Isocyanato-2-methoxy-1-methylbenzene 2-Fluoro-4-isocyanato-1-methylbenzene
Boiling Point Estimated 220–240°C* ~200°C ~180°C
Solubility Low in polar solvents Moderate in polar solvents Moderate in polar solvents
Stability High thermal stability Moderate High

*Estimated based on substituent contributions.

Research Findings and Gaps

  • Synthetic Challenges : Introducing -CF₃ requires specialized fluorination reagents (e.g., Ruppert-Prakash reagent), increasing synthesis complexity compared to -F or -OCH₃ analogs .
  • Reactivity Studies: Limited data exist on the target compound’s kinetics. Studies on analogs suggest that -CF₃ accelerates urethane formation but may reduce yields in sterically demanding reactions .
  • Safety Considerations : Isocyanates are generally toxic; the -CF₃ group may alter metabolic pathways, necessitating specialized handling .

Preparation Methods

General Synthetic Strategy

The preparation of aromatic isocyanates such as 4-isocyanato-1-methyl-2-(trifluoromethyl)benzene typically follows these general steps:

  • Synthesis of the corresponding aromatic amine bearing trifluoromethyl and methyl substituents.
  • Conversion of the aromatic amine into the isocyanate via phosgene or phosgene equivalents (e.g., triphosgene).
  • Purification and isolation of the isocyanate product.

The presence of the trifluoromethyl group often requires careful control of reaction conditions to avoid side reactions and ensure high purity and yield.

Preparation of the Aromatic Amine Precursor

The aromatic amine intermediate, 4-amino-1-methyl-2-(trifluoromethyl)benzene, can be synthesized by nitration of the corresponding methyl-trifluoromethylbenzene derivative followed by reduction of the nitro group.

Typical steps include:

  • Nitration: The methyl-trifluoromethylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid or acetic anhydride under controlled temperature (often 10-15 °C) to avoid isomer formation and decomposition.
  • Reduction: The nitro compound is then reduced to the amine using reducing agents such as iron powder in ethanol or a ferric chloride/hydrazine hydrate system, which is safer and more environmentally friendly. Activated carbon may be added to improve reduction efficiency.

This approach has been optimized to reduce hazardous waste and improve safety, especially for trifluoromethyl-substituted aromatic compounds.

Conversion of Aromatic Amine to Isocyanate

The aromatic amine is converted to the isocyanate by reaction with phosgene or phosgene substitutes such as triphosgene, often in the presence of a catalyst such as pyridine or DMAP (4-dimethylaminopyridine).

Key reaction conditions:

  • The amine is dissolved in an organic solvent like 1,2-dichloroethane or dioxane.
  • Triphosgene and catalyst are dissolved in the same or compatible solvent.
  • The amine solution is added dropwise at low temperature (around -5 °C) to the triphosgene solution to control the exothermic reaction.
  • The mixture is then heated to reflux for several hours (3-5 h) to ensure complete conversion.
  • The crude isocyanate is purified by vacuum distillation under controlled temperature (95-100 °C) and pressure (≤ -0.096 MPa) to afford high purity product (>99%).

Specific Method for this compound

While direct literature on this compound is limited, analogous preparation methods for closely related trifluoromethyl-substituted aromatic isocyanates provide a reliable blueprint. The process involves:

Step Description Conditions Notes
1 Nitration of 1-methyl-2-(trifluoromethyl)benzene Use acetic anhydride and concentrated nitric acid at 10-15 °C Controlled to minimize isomer formation
2 Reduction of nitro compound to amine Ferric chloride/activated carbon with hydrazine hydrate in ethanol reflux Environmentally friendlier than iron powder
3 Formation of isocyanate Reaction of amine with triphosgene and pyridine in dioxane, dropwise addition at -5 °C, reflux 3-5 h Catalyst improves yield and selectivity
4 Purification Vacuum distillation at 95-100 °C under ≤ -0.096 MPa Achieves purity >99%

Alternative Preparation Routes and Considerations

  • Isomerization and Fluoride Chemistry: Some patents describe the preparation of trifluoromethyl-substituted phenyl carbamic fluorides via reaction of isocyanato-trichloromethylbenzenes with hydrogen fluoride. This method involves temperature control from -10 °C to 150 °C and can be conducted in liquid or vapor phase, sometimes with Lewis acid catalysts like antimony pentachloride. These intermediates can be further converted to isocyanates.

  • Catalyst Use: Lewis acid catalysts may be employed to improve reaction rates and selectivity during isocyanate formation steps, although catalyst-free processes are also reported.

  • Safety and Environmental Impact: Modern methods emphasize safer reagents (e.g., triphosgene instead of phosgene), milder conditions, and environmentally friendly reducing agents to minimize hazardous waste and improve scalability.

Summary Table of Preparation Methods

Method Aspect Details Advantages Challenges
Nitration Acetic anhydride + HNO3, 10-15 °C Controlled substitution, reduced isomers Requires temperature control
Reduction FeCl3/activated carbon + hydrazine hydrate in ethanol reflux Safer, less waste than Fe powder Requires careful handling of hydrazine
Isocyanate Formation Triphosgene + catalyst (pyridine/DMAP), dropwise addition at -5 °C, reflux High purity, good yields Triphosgene handling requires care
Purification Vacuum distillation at 95-100 °C, ≤ -0.096 MPa High purity product Requires distillation setup

Research Findings and Data Highlights

  • The optimized nitration and reduction steps reduce impurities and isomer formation, critical for the trifluoromethyl-substituted aromatic amines.
  • Use of triphosgene and catalysts like pyridine or DMAP in organic solvents leads to efficient conversion to isocyanates with yields typically above 75-80% and purity exceeding 99%.
  • Chromatographic analysis confirms low residual raw material content (<1%) in final products, indicating effective reaction completion and purification.
  • Temperature control during dropwise addition and reflux stages is crucial to avoid decomposition or side reactions.

Q & A

Synthesis and Purification

Basic Q1: What are the primary synthetic routes for 4-isocyanato-1-methyl-2-(trifluoromethyl)benzene, and how do reaction conditions influence yield? Methodological Answer: The compound is synthesized via nitration and isocyanate functionalization of precursor aromatic systems. A key method involves controlled nitration of 1-methyl-4-(trifluoromethyl)benzene followed by isocyanate group introduction under anhydrous conditions. Critical parameters include temperature control (0–6°C for stability) and stoichiometric ratios to minimize side reactions like hydrolysis of the isocyanate group. Purification typically employs column chromatography or recrystallization to achieve >98% purity .

Advanced Q1: How can side-product formation during synthesis (e.g., hydrolysis or dimerization) be systematically analyzed and mitigated? Methodological Answer: Side products like urea derivatives (from isocyanate hydrolysis) or oligomers can be identified via HPLC-MS or NMR. Kinetic studies under varying humidity and temperature conditions reveal hydrolysis rates, while adding moisture scavengers (e.g., molecular sieves) suppresses degradation. Computational modeling of reaction pathways (DFT) helps predict competing reactions .

Structural and Spectroscopic Characterization

Basic Q2: What spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer:

  • NMR: 19F^{19}\text{F} NMR identifies trifluoromethyl chemical shifts (~-60 ppm), while 1H^{1}\text{H} NMR resolves methyl and aromatic protons.
  • IR: A sharp peak at ~2250 cm1^{-1} confirms the isocyanate (NCO) group.
  • Mass Spectrometry: High-resolution MS validates the molecular ion ([M+H]+^+ at m/z 187.11) and fragmentation patterns .

Advanced Q2: How do substituent electronic effects (CF3_3, NCO) influence the aromatic ring’s reactivity, and how is this studied computationally? Methodological Answer: Electron-withdrawing groups (CF3_3, NCO) deactivate the ring, directing electrophilic attacks to specific positions. Density Functional Theory (DFT) calculations map electrostatic potential surfaces and Fukui indices to predict regioselectivity. Experimental validation involves competitive reactions with electrophiles (e.g., bromination) followed by LC-MS analysis .

Reactivity and Functionalization

Basic Q3: What are the common nucleophilic reactions involving the isocyanate group, and how are they optimized? Methodological Answer: The isocyanate group reacts with amines (forming ureas) and alcohols (forming carbamates). Reaction efficiency depends on solvent polarity (e.g., DMF enhances nucleophilicity) and catalyst use (e.g., triethylamine for alcohol reactions). Stoichiometric excess of the nucleophile (1.2–1.5 eq.) ensures complete conversion .

Advanced Q3: How can cross-coupling strategies (e.g., Suzuki-Miyaura) be applied to derivatives of this compound, given steric hindrance from CF3_3? Methodological Answer: Steric hindrance from CF3_3 and methyl groups requires bulky palladium catalysts (e.g., XPhos Pd G3) and elevated temperatures (80–100°C). Pre-functionalization via Sonogashira coupling (e.g., introducing ethynyl groups) enhances reactivity, monitored by 19F^{19}\text{F} NMR to track substituent effects .

Biological and Material Applications

Basic Q4: What preclinical assays are used to evaluate the bioactivity of derivatives, such as antimicrobial potential? Methodological Answer: Derivatives are screened via microdilution assays (MIC determination) against Gram-positive/negative bacteria. Structure-activity relationships (SAR) are established by modifying substituents (e.g., replacing NCO with thiocyanate) and comparing inhibition zones. Cytotoxicity is assessed via MTT assays on mammalian cell lines .

Advanced Q4: How does the compound’s fluorinated structure enhance material properties (e.g., thermal stability) in polymer composites? Methodological Answer: Incorporating CF3_3 groups into polyurethane or polyurea matrices increases thermal degradation thresholds (TGA analysis) and reduces dielectric constants (impedance spectroscopy). Molecular dynamics simulations correlate substituent orientation with material rigidity .

Stability and Safety

Basic Q5: What are the critical storage and handling protocols for this compound? Methodological Answer: Store at 0–6°C in airtight, light-resistant containers under inert gas (N2_2/Ar). Use PPE (nitrile gloves, goggles) and work in a fume hood to prevent inhalation of isocyanate vapors. Decompose waste with aqueous ethanol/amine solutions .

Advanced Q5: How can decomposition pathways (e.g., isocyanate dimerization) be monitored under accelerated aging conditions? Methodological Answer: Stress testing via thermogravimetric analysis (TGA) at 40–60°C identifies dimerization onset. FTIR tracks NCO peak reduction over time. Activation energy (EaE_a) for decomposition is calculated via Arrhenius plots, guiding shelf-life predictions .

Data Contradictions and Resolution

Basic Q6: How should researchers reconcile conflicting reports on the compound’s solubility in polar solvents? Methodological Answer: Discrepancies arise from varying purity levels (e.g., residual solvents). Standardize solubility tests using HPLC-grade solvents (e.g., DMSO, THF) and quantify via UV-Vis calibration curves. Purity >98% ensures reproducibility .

Advanced Q6: What strategies resolve ambiguities in reaction mechanisms proposed in different studies (e.g., electrophilic vs. radical pathways)? Methodological Answer: Isotopic labeling (e.g., 18O^{18}\text{O} in H2_2O) tracks oxygen incorporation in hydrolysis products. Radical traps (TEMPO) and EPR spectroscopy confirm/refute radical intermediates. Comparative kinetic isotope effects (KIE) distinguish mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isocyanato-1-methyl-2-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
4-Isocyanato-1-methyl-2-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.